molecular formula C22H26N2O3 B5557630 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol

1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol

Cat. No. B5557630
M. Wt: 366.5 g/mol
InChI Key: NBHGGYKNHYVBPJ-UHFFFAOYSA-N
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Description

This compound is part of a broader class of molecules that are of interest due to their potential biological activities and chemical properties. Its synthesis and study involve multi-step chemical reactions and detailed analytical techniques to elucidate its structure and properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, reductive aminations, and other transformations. For instance, the synthesis of morpholine derivatives has been achieved through reactions like cyclization, reduction, and acidification, highlighting the complexity and diversity of synthetic routes available for such molecules (Tan Bin, 2011).

Molecular Structure Analysis

The structure of compounds in this category is usually confirmed by spectroscopic methods, including IR, 1H NMR, and mass spectrometry. These techniques provide insights into the molecular arrangement and the nature of substituents attached to the core structure (Zhang Fuli, 2012).

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Synthesis of Morpholine Derivatives : Morpholine derivatives, including compounds structurally related to 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol, have been synthesized for various purposes. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the process of creating morpholine derivatives through cyclization reaction, reduction, and acidification (Tan Bin, 2011). Similarly, the synthesis of cis-3,5-disubstituted morpholine derivatives showcases the versatility of morpholine-based compounds in chemical syntheses (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe*, 2006).
  • Pharmacological Applications :

    • Potential in Drug Development : The structure of 1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol is significant in the development of various drugs. For example, the synthesis of chiral C/N-functionalized morpholine alcohols for use as ligands in asymmetric diethylzinc addition to aldehyde indicates the potential of such compounds in medicinal chemistry (Dave & André Sasaki, 2006).
    • Inhibition of Kinases : Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity highlights the relevance of morpholine derivatives in inhibiting kinases, a crucial target in cancer therapy (Boschelli et al., 2001).
  • Material Science Applications :

    • Polymeric Systems for Coatings : The development of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which include morpholine derivatives, showcases their application in creating ultraviolet-curable pigmented coatings. This indicates their potential in material science, particularly in specialized coatings (Angiolini et al., 1997).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)indol-1-yl]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-20-8-6-17(7-9-20)22-14-18-4-2-3-5-21(18)24(22)16-19(25)15-23-10-12-27-13-11-23/h2-9,14,19,25H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHGGYKNHYVBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxy-phenyl)-indol-1-yl]-3-morpholin-4-yl-propan-2-ol

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